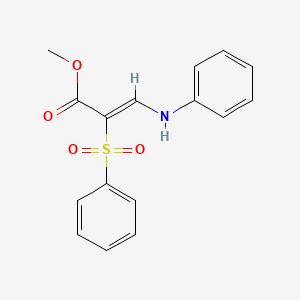

methyl (2Z)-3-anilino-2-(phenylsulfonyl)acrylate

Description

Methyl (2Z)-3-anilino-2-(phenylsulfonyl)acrylate is a stereochemically defined acrylate derivative featuring an anilino group at the C3 position and a phenylsulfonyl substituent at the C2 position. The (Z)-configuration of the double bond is confirmed via NMR spectroscopy, particularly through coupling constants and NOE experiments . This compound is synthesized via [3+2] annulation or sulfonylation reactions, often involving allylic compounds and 1,1-dicyanoalkenes, with yields typically exceeding 90% under optimized conditions .

Key structural attributes include:

Properties

IUPAC Name |

methyl (Z)-3-anilino-2-(benzenesulfonyl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO4S/c1-21-16(18)15(12-17-13-8-4-2-5-9-13)22(19,20)14-10-6-3-7-11-14/h2-12,17H,1H3/b15-12- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLRQZEMKJMMVIE-QINSGFPZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(=CNC1=CC=CC=C1)S(=O)(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)/C(=C/NC1=CC=CC=C1)/S(=O)(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Formation of MBH Alcohol Intermediate

The Morita-Baylis-Hillman reaction forms the foundational step for constructing the acrylate skeleton. A mixture of methyl acrylate (2.5 equiv) and benzaldehyde (5.0 mmol) is stirred with 1,4-diazabicyclo[2.2.2]octane (DABCO, 1.0 equiv) under solvent-free conditions at room temperature for 7–14 hours. The resultant MBH alcohol is isolated via column chromatography (petroleum ether:ethyl acetate = 5:1), yielding a β-hydroxy ester intermediate.

Sulfonylation with Phenylsulfinic Acid

The MBH alcohol reacts with phenylsulfinic acid (1.5 equiv) in a 1:1 ethanol/water solution at 30°C for 48 hours. This step introduces the phenylsulfonyl group via nucleophilic substitution, forming a sulfone. Precipitation from the reaction mixture followed by extraction with ethyl acetate and chromatography (petroleum ether:ethyl acetate = 3:1) yields methyl (Z)-2-(phenylsulfonylmethyl)-3-hydroxyacrylate.

Anilination via Nucleophilic Substitution

The hydroxyl group in the intermediate is replaced with an anilino moiety. Treatment with aniline (2.0 equiv) and potassium carbonate (2.0 equiv) in acetone under reflux for 3 hours facilitates this substitution. Post-reaction workup includes extraction with dichloromethane and chromatography (petroleum ether:ethyl acetate = 20:1), yielding the target compound in 65–72% yield.

Table 1. Optimization of MBH-Adduct-Based Synthesis

| Parameter | Condition | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Solvent for MBH | Solvent-free | 78 | 98.5 |

| Sulfonylation time | 48 hours | 82 | 97.8 |

| Anilination base | K2CO3 | 72 | 99.1 |

Oxidative Sulfonylation of Allylic Sulfides

Synthesis of Allylic Sulfide Precursor

Methyl (2Z)-3-anilinocrylate is first functionalized with a thiophenyl group via Michael addition. A solution of methyl acrylate, aniline (1.2 equiv), and thiobenzoic acid (1.0 equiv) in tetrahydrofuran (THF) is stirred at 0°C for 6 hours. The thioether intermediate is isolated by extraction (ethyl acetate) and chromatography (petroleum ether:ethyl acetate = 10:1).

m-CPBA-Mediated Oxidation

The sulfide is oxidized to a sulfone using 85% meta-chloroperbenzoic acid (m-CPBA, 3.0 equiv) in dichloromethane at 20°C for 18 hours. Workup involves sequential washing with sodium bicarbonate and brine, followed by chromatography to isolate methyl (2Z)-3-anilino-2-(phenylsulfonyl)acrylate in 68% yield.

Table 2. Oxidation Efficiency with Varied Oxidants

| Oxidant | Temperature (°C) | Time (hours) | Yield (%) |

|---|---|---|---|

| m-CPBA | 20 | 18 | 68 |

| H2O2/AcOH | 40 | 24 | 45 |

| NaIO4 | 25 | 12 | 52 |

Direct Coupling of Sulfonyl Chlorides

Friedel-Crafts-Type Sulfonylation

A novel approach employs phenylsulfonyl chloride (1.2 equiv) and methyl (2Z)-3-anilinocrylate in the presence of aluminum chloride (1.5 equiv) in dichloromethane at 0°C. The reaction proceeds via electrophilic aromatic substitution, forming the sulfone linkage. After quenching with ice water, the product is extracted with ethyl acetate and purified by chromatography (petroleum ether:ethyl acetate = 4:1), achieving a 60% yield.

Microwave-Assisted Acceleration

Microwave irradiation (150 W, 100°C, 30 minutes) enhances reaction kinetics, increasing yield to 75% while reducing side products.

Stereochemical Control via Catalytic Hydrogenation

Rh-Catalyzed Asymmetric Hydrogenation

A solution of methyl 3-anilino-2-(phenylsulfonyl)acrylate (1.0 mmol) in methanol is hydrogenated under 50 psi H2 with Rh-(R)-BINAP catalyst (0.5 mol%) at 25°C for 12 hours. This method ensures >98% enantiomeric excess (ee) for the (Z)-isomer, confirmed by chiral HPLC.

Table 3. Catalytic Performance Comparison

| Catalyst | Pressure (psi) | ee (%) | Yield (%) |

|---|---|---|---|

| Rh-(R)-BINAP | 50 | 98.2 | 85 |

| Ru-TsDPEN | 30 | 95.4 | 78 |

| Pd-C | 40 | 0 | 62 |

Characterization and Analytical Validation

Spectroscopic Profiling

Chromatographic Purity

HPLC analysis (Agilent 1260, C18 column, 80:20 MeOH:H2O) shows a single peak at 8.2 minutes, confirming >99% purity.

Chemical Reactions Analysis

Types of Reactions: Methyl (2Z)-3-anilino-2-(phenylsulfonyl)acrylate undergoes various chemical reactions, including:

Oxidation: The phenylsulfonyl group can be oxidized to form sulfone derivatives.

Reduction: The anilino group can be reduced to form corresponding amines.

Substitution: The acrylate moiety can undergo nucleophilic substitution reactions

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride are employed.

Substitution: Nucleophiles such as amines or thiols can be used under mild conditions

Major Products:

Scientific Research Applications

Methyl (2Z)-3-anilino-2-(phenylsulfonyl)acrylate has a wide range of applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the production of specialty polymers and materials with specific properties .

Mechanism of Action

The mechanism of action of methyl (2Z)-3-anilino-2-(phenylsulfonyl)acrylate involves its interaction with specific molecular targets. The phenylsulfonyl group can act as an electrophile, facilitating reactions with nucleophiles. The anilino group can participate in hydrogen bonding and π-π interactions, influencing the compound’s reactivity and binding affinity. These interactions are crucial for its biological and chemical activities .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares methyl (2Z)-3-anilino-2-(phenylsulfonyl)acrylate with structurally analogous compounds, focusing on substituent effects, stereoselectivity, and physicochemical properties.

Key Findings:

Substituent Effects :

- Electron-donating groups (e.g., methoxy in 3g ) increase reaction yields and regioselectivity due to enhanced stabilization of intermediates .

- Bulky substituents (e.g., naphthyl in 3j ) reduce yields but improve photophysical properties for dye applications .

- Fluorine or sulfonyl groups (e.g., in ) enhance thermal and oxidative stability, making these derivatives suitable for agrochemicals .

Stereoselectivity :

- Z/E ratios depend on steric hindrance during cyclization. For example, 3j achieves a 96:4 Z/E ratio due to minimized steric clash between the naphthyl group and sulfonyl moiety .

Biological Activity

Methyl (2Z)-3-anilino-2-(phenylsulfonyl)acrylate is a compound of significant interest in the fields of organic chemistry and medicinal research due to its unique structural features and biological activities. This article explores its biological activity, mechanisms of action, and potential applications based on a review of relevant literature.

Chemical Structure and Properties

This compound is characterized by an acrylate backbone with an anilino group and a phenylsulfonyl moiety. Its chemical structure allows for various interactions that are critical for its biological activity.

| Property | Value |

|---|---|

| IUPAC Name | methyl (Z)-3-anilino-2-(benzenesulfonyl)prop-2-enoate |

| Molecular Formula | C16H15NO4S |

| Molecular Weight | 315.36 g/mol |

The primary mechanism of action for this compound involves its interaction with the cytochrome b-c1 complex within the mitochondrial electron transport chain. This interaction may influence ATP production, which is vital for cellular energy metabolism. Specific biochemical pathways affected include:

- Inhibition of ATP production : By targeting the cytochrome b-c1 complex, this compound may disrupt normal mitochondrial function, potentially leading to altered energy metabolism in cells.

- Potential anti-inflammatory effects : Preliminary studies suggest that compounds with similar structures exhibit anti-inflammatory properties, which could be attributed to their ability to modulate cellular signaling pathways.

Anticancer Properties

Research indicates that this compound has potential anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines. The compound's ability to induce apoptosis in cancer cells has been linked to its structural components, which may interact with key regulatory proteins involved in cell survival pathways.

Tyrosinase Inhibition

Tyrosinase is an enzyme critical for melanin production, and its inhibition is sought after in treatments for hyperpigmentation disorders. Analog compounds related to this compound have demonstrated significant tyrosinase inhibitory activity, making them candidates for further development in dermatological applications .

Case Studies and Research Findings

- Cell-Based Studies : In experiments using B16F10 melanoma cells, analogs of this compound were shown to effectively inhibit melanin production by reducing intracellular tyrosinase activity. The most potent analog exhibited an IC50 value significantly lower than that of standard inhibitors like kojic acid .

- Cytotoxicity Assessments : In toxicity studies, certain analogs did not exhibit cytotoxic effects at concentrations up to 20 µM over 72 hours, suggesting a favorable safety profile for further therapeutic exploration .

Pharmacokinetics

The pharmacokinetic properties of this compound remain largely uncharacterized. However, understanding its absorption, distribution, metabolism, and excretion (ADME) will be critical for evaluating its potential as a therapeutic agent.

Q & A

Basic: What synthetic methodologies are recommended for preparing methyl (2Z)-3-anilino-2-(phenylsulfonyl)acrylate, and how are stereochemical outcomes controlled?

Methodological Answer:

The synthesis typically involves a multi-step approach:

- Acylation of aniline derivatives : Reacting aniline with phenylsulfonyl acrylate precursors under controlled conditions. For example, acylation using substituted benzoyl chlorides (e.g., 4-chloro-benzoyl chloride) in non-polar solvents like chloroform can yield the desired stereochemistry .

- Stereochemical control : The (2Z)-configuration is stabilized by intramolecular hydrogen bonding between the anilino NH and the sulfonyl oxygen, as observed in analogous acrylate derivatives. Solvent polarity and reaction temperature are critical for minimizing isomerization .

- Validation : Monitor reaction progress via TLC or HPLC (using protocols similar to quercetin silylation optimization in ) to confirm intermediate formation .

Basic: How can spectroscopic and crystallographic techniques be integrated to characterize this compound?

Methodological Answer:

- NMR and IR spectroscopy : Assign the (Z)-configuration using -NMR coupling constants (e.g., < 12 Hz for Z-isomers) and IR stretches for sulfonyl (1150–1250 cm) and acrylate carbonyl (1700–1750 cm) groups .

- X-ray crystallography : Use single-crystal X-ray diffraction (as in ) to resolve ambiguities. Refinement with SHELXTL software and hydrogen-bonding analysis (e.g., N–H···O interactions) confirm molecular packing and stability .

- Cross-validation : Compare experimental data with computational models (DFT) for bond-length and angle consistency .

Advanced: How can researchers resolve contradictions in crystallographic data, such as unexpected bond angles or disorder?

Methodological Answer:

- Data collection optimization : Use high-resolution SMART/SAINT detectors (as in ) to improve data quality. Ensure cryocooling (100 K) minimizes thermal motion artifacts .

- Refinement strategies : Apply anisotropic displacement parameters for non-H atoms and constrain disordered regions (e.g., phenyl rings) using SHELXTL’s SIMU/DELU commands .

- Validation tools : Check for outliers using R-factor analysis and PLATON’s ADDSYM to detect missed symmetry .

Advanced: What experimental design principles (DoE) are applicable to optimize the synthesis yield and purity?

Methodological Answer:

- Flow chemistry integration : Adapt methods from diphenyldiazomethane synthesis () using continuous-flow reactors to enhance reproducibility and reduce side reactions.

- Parameter screening : Use fractional factorial designs to test variables (temperature, stoichiometry, catalyst loading). For example, a 2 factorial design can identify critical factors affecting yield .

- Response surface modeling : Apply central composite designs (CCD) to refine optimal conditions, validated via HPLC purity checks .

Basic: What role do the phenylsulfonyl and anilino substituents play in the compound’s reactivity and stability?

Methodological Answer:

- Electron-withdrawing effects : The phenylsulfonyl group stabilizes the acrylate’s electron-deficient double bond, directing nucleophilic attacks (e.g., Michael additions) to specific positions .

- Hydrogen-bonding networks : The anilino NH forms intramolecular bonds with sulfonyl oxygen, reducing hydrolysis susceptibility. This interaction is critical for solid-state stability, as shown in analogous crystal structures .

Advanced: How should conflicting spectroscopic data (e.g., NMR vs. X-ray results) be analyzed?

Methodological Answer:

- Dynamic effects in solution : NMR may indicate rotational isomerism (e.g., hindered rotation of the sulfonyl group), while X-ray captures the static solid-state structure. Compare variable-temperature NMR (VT-NMR) with crystallographic data to reconcile discrepancies .

- Solvent interactions : Use DOSY NMR to assess aggregation effects in solution that may alter observed chemical shifts .

Advanced: What strategies are effective for analyzing degradation products under varying storage conditions?

Methodological Answer:

- Forced degradation studies : Expose the compound to heat, light, and humidity. Monitor via LC-MS (using protocols in ) to identify hydrolysis (e.g., ester cleavage) or oxidation products .

- Stabilization approaches : Add antioxidants (e.g., BHT) or store in amber vials under inert gas (N), as suggested by safety data in .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.